Bicordin

Description

Bicordin (gapicomine citrate) is a coronary vasodilator developed by Professor Stanisław Biniecki and introduced in 1970 . It was designed to improve blood flow to the heart by dilating coronary arteries, making it a critical therapeutic agent for angina and ischemic heart disease. This compound’s development marked a milestone in cardiovascular pharmacology, as it represented one of the first Polish-origin drugs to achieve clinical implementation. Its synthesis and efficacy were validated through rigorous preclinical and clinical trials, resulting in widespread adoption in Eastern European medical practice .

Properties

CAS No. |

22164-96-1 |

|---|---|

Molecular Formula |

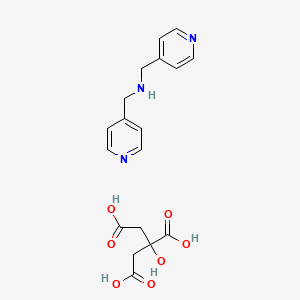

C18H21N3O7 |

Molecular Weight |

391.4 g/mol |

IUPAC Name |

2-hydroxypropane-1,2,3-tricarboxylic acid;1-pyridin-4-yl-N-(pyridin-4-ylmethyl)methanamine |

InChI |

InChI=1S/C12H13N3.C6H8O7/c1-5-13-6-2-11(1)9-15-10-12-3-7-14-8-4-12;7-3(8)1-6(13,5(11)12)2-4(9)10/h1-8,15H,9-10H2;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |

InChI Key |

GIFDOYWSLYYSDJ-UHFFFAOYSA-N |

SMILES |

C1=CN=CC=C1CNCC2=CC=NC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Canonical SMILES |

C1=CN=CC=C1CNCC2=CC=NC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Related CAS |

1539-39-5 (Parent) |

Synonyms |

4-pyridinemethanamine, N-(4-pyridinylmethyl)- bicordin bis(4-pyridylmethyl)amine citrate bis(4-pyridylmethyl)amine citrate (1:1) gapicomine N-(4-pyridinylmethyl)-4-pyridinemethanamine, 2-hydroxy-1,2,3-propanetricarboxylate |

Origin of Product |

United States |

Comparison with Similar Compounds

The comparison of Bicordin with analogous compounds focuses on structural, functional, and pharmacological properties. Two categories of similarity are evaluated: functional analogs (compounds with overlapping therapeutic uses) and structural analogs (compounds sharing chemical or mechanistic features).

Functional Analogs: Coronary Vasodilators

Nitroglycerin

Key Findings :

- This compound’s sustained duration offers advantages for chronic angina management, whereas nitroglycerin is preferred for acute relief .

- Nitroglycerin’s tolerance issues are absent in this compound, making the latter suitable for long-term use .

Dipyridamole

Key Findings :

- Both drugs modulate adenosine pathways but differ in specificity; this compound directly enhances coronary flow, while dipyridamole has broader antiplatelet effects .

Structural Analogs: Citrate-Based Compounds

Binazin (Todralazine Hydrochloride)

Developed by the same research team, Binazin is a hypotensive agent structurally distinct from this compound but shares a citrate formulation .

Key Findings :

- Despite shared citrate formulation, therapeutic targets differ significantly due to distinct molecular frameworks .

Sildenafil Citrate

Key Findings :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.